molecular formula C6F4O2 B1208127 Tetrafluoro-1,4-benzoquinone CAS No. 527-21-9

Tetrafluoro-1,4-benzoquinone

Cat. No.: B1208127
CAS No.: 527-21-9
M. Wt: 180.06 g/mol
InChI Key: JKLYZOGJWVAIQS-UHFFFAOYSA-N
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Description

Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fluorinated derivative of benzoquinone. It is characterized by the presence of four fluorine atoms attached to the benzene ring, replacing the hydrogen atoms. This compound is commonly used as a precursor for various fluoro derivatives and has significant applications in organic synthesis and material science .

Mechanism of Action

Target of Action

Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fluorinated building block . It is commonly used as a precursor for fluoro derivatives It has been utilized as an additive for lithium metal protection in batteries , suggesting that its targets could be related to the lithium metal surface.

Mode of Action

This compound interacts with its targets through chemical and electrochemical reactions . In the context of lithium metal batteries, it reacts with the lithium metal surface to form an F-rich interface layer during the charge and discharge process . This compound is also known to undergo Diels-Alder cyclo-additions and form complexes with a wide range of electron donors .

Biochemical Pathways

Its role in the formation of an f-rich interface layer on the lithium metal surface suggests that it may influence electrochemical pathways related to charge and discharge processes in lithium metal batteries .

Result of Action

The result of this compound’s action is the formation of a spontaneously formed and self-healing protective layer on the lithium metal surface . This F-rich interface layer has a powerful self-healing ability, which contributes to the stability of the lithium metal anode . In lithium metal batteries, the use of this compound as an additive has led to increased cycle life and improved full cell performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of lithium metal batteries, the electrolyte acts as an engineer . The presence of this compound in the electrolyte can enhance the cycle performance of the batteries . .

Biochemical Analysis

Biochemical Properties

Tetrafluoro-1,4-benzoquinone plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form charge-transfer complexes with binaphthol and other aromatic compounds . These interactions are primarily driven by the electron-withdrawing properties of the fluorine atoms, which enhance the compound’s ability to participate in electron transfer reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as an additive in lithium metal batteries to form a protective layer on the lithium surface, demonstrating its ability to interact with cellular components and influence their function . Additionally, its electron-withdrawing properties can modulate the activity of redox-sensitive proteins and enzymes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form strong complexes with electron-rich molecules, facilitating electron transfer reactions . This compound can also inhibit or activate enzymes by binding to their active sites or interacting with cofactors. For instance, it has been shown to form lithophilic quinone lithium salt in lithium-based electrolytes, which guides uniform lithium deposition . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can undergo degradation under extreme temperatures or pressures . Long-term studies have shown that it can form stable protective layers on metal surfaces, indicating its potential for sustained biochemical activity . Its stability and activity can be influenced by environmental factors such as temperature and pressure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function by participating in redox reactions and modulating enzyme activity. At high doses, it may exhibit toxic effects, such as skin and eye irritation . Studies have shown that the compound’s impact on cellular function is dose-dependent, with higher doses potentially leading to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors that facilitate electron transfer, thereby influencing metabolic flux and metabolite levels . The compound’s electron-withdrawing properties make it a potent modulator of redox-sensitive pathways, impacting cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its fluorinated structure allows it to interact with lipid membranes and other hydrophobic components, facilitating its distribution within cellular compartments . These interactions can influence the compound’s localization and accumulation, impacting its biochemical activity.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, its interaction with redox-sensitive proteins can lead to its accumulation in mitochondria, where it can modulate cellular respiration and energy production . These localization patterns are crucial for understanding the compound’s role in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoro-1,4-benzoquinone can be synthesized through the fluorination of 1,4-benzoquinone. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoro-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrafluoro-1,4-benzoquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetrachloro-1,4-benzoquinone: Similar structure but with chlorine atoms instead of fluorine.

    2,6-Dichloro-1,4-benzoquinone: Contains two chlorine atoms at positions 2 and 6.

    2,5-Dichloro-1,4-benzoquinone: Contains two chlorine atoms at positions 2 and 5.

Uniqueness: Tetrafluoro-1,4-benzoquinone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chlorinated counterparts. The fluorine atoms increase the compound’s electronegativity and stability, making it more suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLYZOGJWVAIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200661
Record name Fluoranil
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Molecular Weight

180.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-21-9
Record name Fluoranil
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Record name Fluoranil
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Record name Tetrafluoro-1,4-benzoquinone
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Record name Tetrafluoro-p-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluoro-1,4-benzoquinone
Reactant of Route 2
Tetrafluoro-1,4-benzoquinone

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